3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-16-4-2-10(17-8)20-9-3-5-18(7-9)11(19)6-12(13,14)15/h2,4,9H,3,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERCVNOYJSIYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoropropene with a pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may also contribute to the compound’s overall bioactivity by stabilizing its interaction with target proteins.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
(a) BF25657 (3-(Benzenesulfonyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}propan-1-one)
- Key Differences : Replaces pyrrolidine with a piperidine ring and substitutes the trifluoro group with a benzenesulfonyl moiety.
- The benzenesulfonyl group introduces sulfone-mediated hydrogen bonding but reduces lipophilicity compared to the trifluoro group .
(b) 1-[(3S)-3-({6-[6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidin-1-yl]propan-1-one
- Key Differences : Incorporates a tetrahydropyrido-pyrimidine core instead of pyrimidin-4-yloxy.
- Impact : The fused bicyclic system enhances rigidity and may improve selectivity for kinase targets, as seen in related kinase inhibitors .
(c) 3-[(3S)-Oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₂F₃N₃O₂ | 299.23 | 1.8 | Trifluoro, pyrimidin-4-yloxy |
| BF25657 | C₁₉H₂₃N₃O₄S | 389.47 | 2.5 | Benzenesulfonyl, piperidine |
| 1-[(3S)-3-({6-[6-Methoxy...}propan-1-one | C₂₀H₂₂F₃N₅O₂ | 433.42 | 2.1 | Tetrahydropyrido-pyrimidine |
| 3-[(3S)-Oxolan-3-yl]-...propan-1-one | C₁₁H₁₉NO₂ | 197.27 | 0.9 | Oxolane, pyrrolidine |
Pharmacological and Stability Considerations
- Target Compound: The trifluoro group enhances metabolic stability compared to non-fluorinated analogs. The 2-methyl group on the pyrimidine mitigates oxidative metabolism .
- BF25657 : The benzenesulfonyl group may confer solubility challenges, limiting bioavailability compared to the target compound .
Biological Activity
Chemical Identity
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is a synthetic compound with the following characteristics:
- CAS Number : 2097923-67-4
- Molecular Formula : CHFNO
- Molecular Weight : 289.25 g/mol
This compound features a trifluoromethyl group and a pyrrolidine moiety, which are significant for its biological activity.
The biological activity of this compound has been explored in various studies focusing on its interaction with specific biological pathways. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular energy metabolism.
Inhibition Studies
Research indicates that derivatives of this compound can effectively inhibit PDHK activity. Inhibition of PDHK leads to increased pyruvate dehydrogenase activity, promoting glucose oxidation over fatty acid oxidation, which can have therapeutic implications in metabolic disorders.
Case Studies and Research Findings
- Inhibition of PDHK : A study demonstrated that compounds similar to this compound exhibited significant inhibition of PDHK at micromolar concentrations. This inhibition was associated with enhanced glucose metabolism in cellular models (Pendergrass et al., 2024) .
- Antimicrobial Activity : Preliminary screening revealed that this compound has potential antimicrobial properties against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, showing zones of inhibition comparable to known antibiotics (BenchChem, 2024).
Data Table: Biological Activity Summary
Q & A
Q. How to address inconsistencies in cytotoxicity data across studies?
- Methodology :
- Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT/WST-1) to minimize inter-lab variability .
- Metadata reporting : Document cell passage number, serum type, and incubation time to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
